molecular formula C17H19NO3S2 B8696329 (R)-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

(R)-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate

Cat. No.: B8696329
M. Wt: 349.5 g/mol
InChI Key: GYDFTKNRHZMENP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety linked to a hydroxyacetate group, which is further substituted with two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves the following steps:

    Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature.

    Introduction of the Hydroxyacetate Group: This step involves the esterification of quinuclidine with 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Final Assembly: The final product is obtained by combining the quinuclidine derivative with the hydroxyacetate group under controlled conditions, typically involving reflux in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The quinuclidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the quinuclidine nitrogen.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Quaternary ammonium salts or amides.

Scientific Research Applications

®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with neurotransmitter receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its complex molecular architecture.

Mechanism of Action

The mechanism of action of ®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The quinuclidine moiety can mimic the structure of natural neurotransmitters, allowing it to bind to receptors and modulate their activity. The hydroxyacetate group and thiophene rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and quinidine share structural similarities with the quinuclidine moiety.

    Thiophene-Based Compounds: Thiophene derivatives, such as 2,5-dimethylthiophene, exhibit similar electronic properties.

Uniqueness

®-Quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of the quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m0/s1

InChI Key

GYDFTKNRHZMENP-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O

Origin of Product

United States

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